molecular formula C11H14BrNOS B13082435 N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine

N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine

Cat. No.: B13082435
M. Wt: 288.21 g/mol
InChI Key: DIKPICMEVZTRSL-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine is a brominated aromatic amine derivative featuring a thiolane (tetrahydrothiophene) ring substituted at the 3-position. The compound’s structure integrates a 4-bromo-3-methoxyphenyl group attached to the nitrogen of the thiolan-3-amine moiety.

Properties

Molecular Formula

C11H14BrNOS

Molecular Weight

288.21 g/mol

IUPAC Name

N-(4-bromo-3-methoxyphenyl)thiolan-3-amine

InChI

InChI=1S/C11H14BrNOS/c1-14-11-6-8(2-3-10(11)12)13-9-4-5-15-7-9/h2-3,6,9,13H,4-5,7H2,1H3

InChI Key

DIKPICMEVZTRSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC2CCSC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine typically involves multiple steps. One common method includes the bromination of a methoxy-substituted phenylthiolane, followed by amination. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process likely involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and environmental regulations are met.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiolanes .

Scientific Research Applications

N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations in Brominated Aromatic Amines

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents on Phenyl Ring Amine Group Type Molecular Weight (g/mol) Key Properties/Applications
N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine 4-Br, 3-OCH₃ Thiolan-3-amine (cyclic S) ~262.2 (estimated) Potential ligand, intermediate
N-(4-Bromo-2-methylphenyl)thiolan-3-amine 4-Br, 2-CH₃ Thiolan-3-amine ~246.2 (estimated) Structural analog for SAR studies
2-(4-Bromo-3-methoxyphenyl)propan-2-amine HCl 4-Br, 3-OCH₃ Propan-2-amine (linear) 284.6 Building block in drug synthesis
N,N-Dimethyl-3-(4-bromophenyl)propan-1-amine 4-Br N,N-Dimethylpropanamine 256.2 Pharmacological activity (e.g., CNS)

Key Observations:

  • Electronic Effects: The methoxy group (-OCH₃) in the target compound is electron-donating, enhancing resonance stabilization of the aromatic ring compared to methyl (-CH₃) in N-(4-Bromo-2-methylphenyl)thiolan-3-amine. This may increase electrophilic substitution reactivity at specific positions .

Physicochemical Properties

  • Solubility: The thiolane ring’s lipophilicity may reduce aqueous solubility compared to linear amines like propan-2-amine hydrochloride ().
  • Molecular Weight: At ~262.2 g/mol, the compound falls within the acceptable range for drug-like molecules (typically <500 g/mol), favoring membrane permeability .

Biological Activity

N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrNSC_{11}H_{12}BrNS. The structure features a thiolane ring linked to a bromo-substituted aromatic system, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiolane compounds have been shown to possess efficacy against various pathogens, suggesting that this compound may also demonstrate similar properties.

CompoundActivityReference
This compoundPotential antimicrobial
N-(4-chloro-2-methylphenyl)thiolan-3-amineAntimicrobial
1,2,4-Triazole derivativesAntimicrobial, anticancer

Antioxidant Activity

The antioxidant potential of related compounds has been explored using the DPPH radical scavenging method. Although specific data for this compound is limited, structural analogs have demonstrated significant antioxidant activity.

Anticancer Activity

Studies on structurally related compounds indicate promising anticancer properties. For example, derivatives containing the thiolane moiety have shown cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. These findings suggest that this compound may warrant further investigation in cancer research.

The mechanism of action for compounds like this compound is hypothesized to involve interactions with specific enzymes or receptors in biological systems. These interactions can modulate cellular pathways, potentially leading to therapeutic effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of thiolane derivatives found that certain compounds exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes.
  • Antioxidant Testing : In a comparative study, several derivatives were tested for their ability to scavenge free radicals. The results indicated that some variants showed antioxidant activity comparable to ascorbic acid, reinforcing the potential health benefits of these compounds.

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